4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the preparation might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and functional group modifications to yield the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing effects of the thieno[3,2-c]pyridine ring. .
Scientific Research Applications
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with signaling pathways in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be compared with other thienopyridine derivatives and similar heterocyclic compounds:
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are also thienopyridines, are well-known for their antiplatelet activities.
Pyridine Derivatives: Pyridine derivatives such as nicotinamide and pyridoxine are essential in biological systems.
Imidazole and Pyrimidine Derivatives: These compounds share some structural similarities with thienopyridines and are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-4-12(2,3)11-9-6-8-14-10(9)5-7-13-11/h6,8,11,13H,4-5,7H2,1-3H3 |
InChI Key |
BGVBFXJHQWKNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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